molecular formula C11H15N4O2P B1198026 C 73 (Pharmaceutical) CAS No. 3143-89-3

C 73 (Pharmaceutical)

Cat. No.: B1198026
CAS No.: 3143-89-3
M. Wt: 266.24 g/mol
InChI Key: NWJZWHGSBTVTGM-UHFFFAOYSA-N
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Description

Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-phenyl- is a chemical compound known for its unique structure and properties It contains a urea backbone with bis(1-aziridinyl)phosphinyl and phenyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-phenyl- typically involves the reaction of phenyl isocyanate with bis(1-aziridinyl)phosphinyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aziridinyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-phenyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The aziridinyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of DNA function. This mechanism is the basis for its potential biological and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-(4-methyl-3-nitrophenyl)
  • Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-(4-chlorophenyl)

Uniqueness

Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-phenyl- is unique due to its specific substitution pattern and the presence of both aziridinyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

3143-89-3

Molecular Formula

C11H15N4O2P

Molecular Weight

266.24 g/mol

IUPAC Name

1-[bis(aziridin-1-yl)phosphoryl]-3-phenylurea

InChI

InChI=1S/C11H15N4O2P/c16-11(12-10-4-2-1-3-5-10)13-18(17,14-6-7-14)15-8-9-15/h1-5H,6-9H2,(H2,12,13,16,17)

InChI Key

NWJZWHGSBTVTGM-UHFFFAOYSA-N

SMILES

C1CN1P(=O)(NC(=O)NC2=CC=CC=C2)N3CC3

Canonical SMILES

C1CN1P(=O)(NC(=O)NC2=CC=CC=C2)N3CC3

Synonyms

C 73
C 73 (pharmaceutical)
C-73
N-diethyleneimidophosphonyl-N-phenylurea

Origin of Product

United States

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